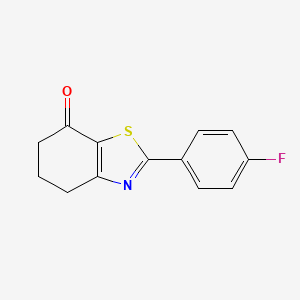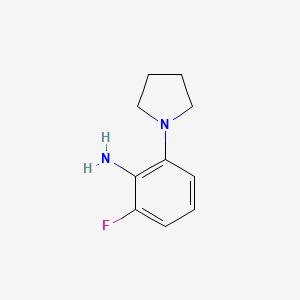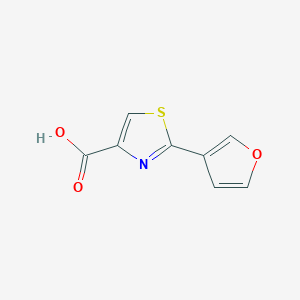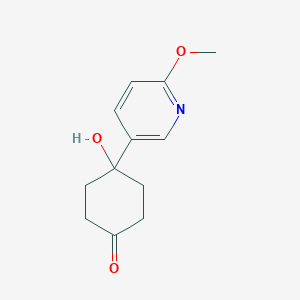![molecular formula C9H6N2O3 B1443312 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid CAS No. 1190316-75-6](/img/structure/B1443312.png)
3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid
Overview
Description
“3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid” is a chemical compound with the CAS Number: 1190316-06-3. It has a molecular weight of 190.16 . It is used as a reactant for the preparation process of piperazinones as inhibitors of arenavirus replication .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, which includes “this compound”, has been reported in scientific literature . The starting material 5-(tri uoromethyl)-1H-pyrrolo[2,3-b]pyridine was reacted with R-substituted aldehyde at 50 C to obtain the compounds .Molecular Structure Analysis
The IUPAC Name of the compound is 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid. The InChI Code is 1S/C9H6N2O3/c12-4-6-3-10-7-1-5(9(13)14)2-11-8(6)7/h1-4,10H,(H,13,14) and the InChI key is ZDUDEJITPSMUBY-UHFFFAOYSA-N .Chemical Reactions Analysis
The compound is used as a reactant for the preparation process of piperazinones as inhibitors of arenavirus replication .Physical and Chemical Properties Analysis
The compound has a molecular weight of 190.16 . It is stored at room temperature and has a purity of 95%. It is in the form of a powder .Scientific Research Applications
Role in Plant Defense Mechanisms
Research has demonstrated the significance of pyrrolopyridine and related compounds in plant defense mechanisms. For instance, the metabolism of pyrroline-5-carboxylate (P5C), a compound structurally related to pyrrolopyridine derivatives, plays a crucial role in plant defense against pathogens. P5C metabolism is tightly regulated in plants, especially during pathogen infection and abiotic stress, indicating its importance in the plant's immune response and resilience to environmental stresses (Qamar, Mysore, & Senthil-Kumar, 2015).
Chemical and Biological Properties
The interaction of metals with the electronic systems of biologically significant ligands, including pyrrolopyridine derivatives, underscores the potential of these compounds in biological research. Studies have focused on the spectroscopic examination of how metals influence the electronic systems of ligands, shedding light on their reactivity and interaction with biological targets. Such insights are crucial for understanding the role of these compounds in biological systems and their potential therapeutic applications (Lewandowski, Kalinowska, & Lewandowska, 2005).
Potential in Drug Discovery
The versatility of pyrrolo[3,4-b]pyridine as a scaffold in kinase inhibitor design highlights the potential of similar heterocyclic compounds, including pyrrolopyridine derivatives, in drug discovery. These scaffolds are valuable for their ability to interact with kinases via multiple binding modes, offering a pathway for the development of new therapeutic agents (Wenglowsky, 2013).
Importance in Synthetic Chemistry
The chemical versatility of heterocyclic compounds is further demonstrated in the synthesis of complex molecules. Pyrano[2,3-d]pyrimidine scaffolds, for instance, are crucial precursors in medicinal chemistry, underscoring the broad applicability of heterocyclic structures in synthesizing bioactive molecules. The use of hybrid catalysts for synthesizing such scaffolds indicates the ongoing research in developing more efficient synthetic methodologies for heterocyclic compounds (Parmar, Vala, & Patel, 2023).
Mechanism of Action
Target of Action
The compound “3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid” might have potential inhibitory activity against different cancer cell lines . It’s also suggested that similar compounds have shown activity on kinase inhibition .
Mode of Action
It’s suggested that similar compounds might interact with their targets through hydrogen bonds .
Biochemical Pathways
Similar compounds have shown to affect antibacterial, antifungal, and antiviral activities .
Result of Action
Similar compounds have shown potent antiproliferative activity against certain cells .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with fibroblast growth factor receptors (FGFRs), which are crucial in regulating cell growth, differentiation, and angiogenesis . The interaction between this compound and FGFRs involves binding to the receptor’s ligand-binding domain, leading to receptor dimerization and autophosphorylation. This activation triggers downstream signaling pathways, including the RAS-MEK-ERK and PI3K-Akt pathways, which are essential for cellular processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis . For instance, in breast cancer 4T1 cells, this compound inhibits cell proliferation and induces apoptosis by arresting the cell cycle in the G0/G1 phase . Additionally, this compound significantly inhibits cell migration and invasion, further demonstrating its potential as an anti-cancer agent .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to the FGFRs, leading to receptor dimerization and autophosphorylation . This activation triggers downstream signaling pathways, including the RAS-MEK-ERK and PI3K-Akt pathways, which regulate gene expression and cellular metabolism . Additionally, this compound has been shown to induce reactive oxygen species (ROS) production, leading to oxidative stress and apoptosis in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under normal laboratory conditions, allowing for consistent results in in vitro and in vivo experiments . Over time, the compound’s effects on cellular function, such as inhibition of cell proliferation and induction of apoptosis, remain significant, demonstrating its potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth and induces apoptosis without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including weight loss and organ damage . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism . These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall biochemical activity . Additionally, this compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, further modulating its activity and stability .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is known to interact with membrane transporters, facilitating its uptake and distribution within cells . Once inside the cell, this compound can localize to specific cellular compartments, influencing its activity and function . These interactions are crucial for the compound’s therapeutic efficacy and bioavailability.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is known to localize to the cytoplasm and nucleus, where it can interact with various biomolecules . In the cytoplasm, this compound can modulate signaling pathways and enzyme activity . In the nucleus, the compound can influence gene expression by interacting with transcription factors and other nuclear proteins . These localization patterns are essential for understanding the compound’s mechanism of action and therapeutic potential.
Properties
IUPAC Name |
3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-4-5-3-10-6-1-2-7(9(13)14)11-8(5)6/h1-4,10H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXELYIWRQFSJJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1NC=C2C=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1,3-Dioxo-octahydroimidazolidino[1,5-a]piperazine-5-carboxamide](/img/structure/B1443234.png)
![Bicyclo[3.1.0]hexan-2-amine](/img/structure/B1443236.png)

![[4-(3-Fluorophenoxy)pyridin-2-yl]methanamine](/img/structure/B1443238.png)




![5-[(4-acetylpiperazin-1-yl)methyl]-6-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B1443246.png)


